4,6-Diaminonicotinonitrile
Description
4,6-Diaminonicotinonitrile is a heterocyclic organic compound with the chemical formula C6H6N4. It is a derivative of nicotinonitrile and has been studied for its potential therapeutic and industrial applications. This compound is characterized by the presence of two amino groups and a nitrile group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
4,6-diaminopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMYIGNIDPMOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304364 | |
| Record name | 4,6-Diaminonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75776-47-5 | |
| Record name | 75776-47-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Diaminonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Diaminonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloronicotinonitrile with ammonia under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diaminonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: 4,6-diaminohexylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,6-Diaminonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic applications, including its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-diaminonicotinonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4,6-Dichloronicotinonitrile
- 4,6-Diamino-2-methylpyrimidine
- 4,6-Diamino-2,6-dimethylpyridine
Comparison: 4,6-Diaminonicotinonitrile is unique due to the presence of both amino and nitrile groups on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Compared to its analogs, it offers greater versatility in synthetic chemistry and potential therapeutic applications .
Biological Activity
4,6-Diaminonicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with two amino groups and a nitrile group. Its molecular formula is , which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to the modulation of biochemical pathways essential for cellular function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular homeostasis.
- Receptor Modulation : It can interact with receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. This activity is crucial for developing new antibiotics amid rising antibiotic resistance.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Anticancer Properties
The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : In vitro studies on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), indicating its potential as an anticancer agent.
Comparative Analysis
When compared to similar compounds, such as 5,6-diaminonicotinonitrile and other derivatives of nicotinonitrile, this compound demonstrates unique properties due to its specific substitutions.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 5,6-Diaminonicotinonitrile | Two amino groups at different positions | Antimicrobial and anticancer |
| Nicotinonitrile | Lacks amino groups | Limited biological activity |
| 2-Amino-4,6-diphenylnicotinonitrile | Contains phenyl groups | Enhanced cytotoxicity |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications at the nitrile or amino positions have shown improved potency against specific targets.
- Synthesis Methods : Various synthetic routes have been explored to produce derivatives with enhanced biological properties. These methods significantly affect yield and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
